molecular formula C17H18N4OS4 B2693522 N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1226440-36-3

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2693522
CAS No.: 1226440-36-3
M. Wt: 422.6
InChI Key: JSRSQYBGHOVENI-UHFFFAOYSA-N
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Description

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentanecarboxamide core, a thiophene ring, and a thiadiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a nucleophilic substitution reaction using 2-methylthiazole and an appropriate leaving group.

    Coupling with Cyclopentanecarboxamide: The final step involves coupling the thiadiazole-thiazole intermediate with cyclopentanecarboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(furan-2-yl)cyclopentanecarboxamide
  • N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(pyridin-2-yl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its thiophene ring, in particular, may enhance its electronic properties and binding affinity to certain molecular targets.

Properties

IUPAC Name

N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS4/c1-11-18-12(9-24-11)10-25-16-21-20-15(26-16)19-14(22)17(6-2-3-7-17)13-5-4-8-23-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSQYBGHOVENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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